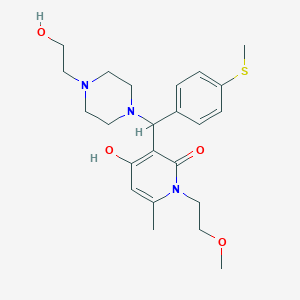

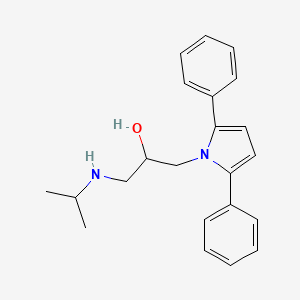

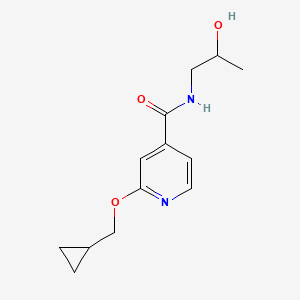

methyl (4-(N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)sulfamoyl)phenyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related carbamate compounds involves regioselective attacks on propynyl-allyl hybrid cations, leading to conjugated aminohex-4-en-2-ynoates and the formation of pyrrole frameworks through intramolecular Michael reactions. This method, as demonstrated by Ishikawa et al. (2006), shows the potential pathways that could be adapted for synthesizing complex carbamates, including the target compound (Ishikawa, Aikawa, Watanabe, & Saito, 2006). Similarly, Velikorodov and Shustova (2017) describe the oxidation and condensation reactions leading to the synthesis of methyl [4-(oxoacetyl)phenyl]carbamate, indicating the versatility of carbamate synthesis methods (Velikorodov & Shustova, 2017).

Molecular Structure Analysis

The molecular structure of carbamate compounds often includes pyrrole and thiophene units, which contribute to their chemical reactivity and potential biological activity. The structural elucidation of such compounds, as presented by Sundar et al. (2011) for related carbazole derivatives, provides insight into the conformational preferences and stability of these molecules (Sundar, Natarajan, Chitra, Paul, Manisankar, Muthusubramanian, & Suresh, 2011).

Chemical Reactions and Properties

Carbamate compounds participate in a variety of chemical reactions, including nucleophilic substitutions, condensation reactions, and cyclization processes. The synthesis and transformations described by Velikorodov and Shustova (2017) illustrate the reactivity of carbamate derivatives under different conditions (Velikorodov & Shustova, 2017). Additionally, the work by Korkmaz and Zora (2020) on the synthesis of pyrrolines showcases the potential for creating diverse structures through nucleophilic cyclization reactions (Korkmaz & Zora, 2020).

Physical Properties Analysis

The physical properties of carbamate compounds, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. The crystallographic analysis by Sundar et al. (2011) provides valuable information on the solid-state structure of carbazole derivatives, which can be related to the physical properties of similar carbamate compounds (Sundar et al., 2011).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the applications and potential of carbamate compounds in various fields. The studies on the synthesis and reactivity of carbamates by authors such as Velikorodov and Shustova (2017) and Korkmaz and Zora (2020) highlight the diverse chemical behavior of these compounds (Velikorodov & Shustova, 2017; Korkmaz & Zora, 2020).

Aplicaciones Científicas De Investigación

Electropolymerization and Device Application

Research on similar molecular structures, particularly involving pyrrole and thiophene units, highlights their utility in the synthesis of conducting polymers. For instance, a study by Variş et al. (2006) elaborates on the synthesis and characterization of soluble conducting polymers, which are applicable in electrochromic devices. These polymers show promising properties, such as good solubility in organic solvents and suitable electrochemical characteristics for application in smart windows and displays (Variş et al., 2006).

Antimicrobial Applications

Further, derivatives incorporating the carbamate functionality have been studied for their antimicrobial properties. Darwish et al. (2014) discuss the synthesis and antimicrobial evaluation of novel thiazole and pyridone derivatives bearing a biologically active sulfonamide moiety, showcasing the potential of such structures in developing new antimicrobial agents (Darwish et al., 2014).

Organic Synthesis and Chemical Reactivity

The sulfamoyl and carbamate groups are also pivotal in organic synthesis and chemical transformations. Okada et al. (2000) describe an efficient general method for the sulfamoylation of hydroxyl groups, emphasizing the versatility of sulfamoyl chloride in facilitating such reactions, which could be relevant for modifying or synthesizing molecules similar to the one (Okada et al., 2000).

Material Science and Polymerization

In the context of material science, the polymerization of pyrrole-containing compounds is of interest for creating novel materials with specific properties. Mallakpour et al. (1998) investigate the polymerization of a pyrrole derivative with alkyldihalides, demonstrating the compound's utility in forming new polymers with potential applications ranging from electronics to coatings (Mallakpour et al., 1998).

Propiedades

IUPAC Name |

methyl N-[4-[(1-methylpyrrol-2-yl)methyl-(thiophen-2-ylmethyl)sulfamoyl]phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S2/c1-21-11-3-5-16(21)13-22(14-17-6-4-12-27-17)28(24,25)18-9-7-15(8-10-18)20-19(23)26-2/h3-12H,13-14H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGIKOSJBHYDMDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN(CC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (4-(N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)sulfamoyl)phenyl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2482010.png)

![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2482012.png)

![1-(2-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide](/img/structure/B2482022.png)

![5-(Trifluoromethyl)-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2482028.png)